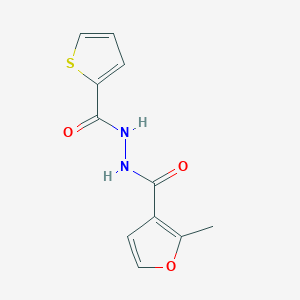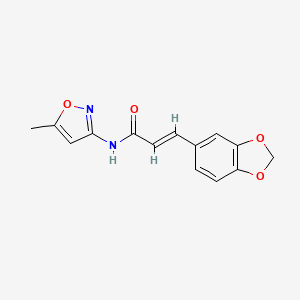![molecular formula C11H13N3O3S B5514399 ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)
ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate often involves multiple steps, including the construction of the 1,2,4-triazole ring and the introduction of the furyl and ethyl thioacetate groups. A study by Maliszewska-Guz et al. (2005) discusses the synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the target compound, showcasing the complexity of synthesizing such molecules (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features a planar 1,2,4-triazoline ring, with various substituents that influence the molecule's overall geometry and properties. For instance, Karczmarzyk et al. (2012) describe a compound where the 1,2,4-triazoline ring is essentially planar, a characteristic likely shared by ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate (Karczmarzyk et al., 2012).
Scientific Research Applications
Structural Analysis : The compound exists in a specific tautomeric form and has been structurally analyzed. The 1,2,4-triazoline ring is almost planar, and the ethyl acetate substituent is also nearly planar. The angle between these two planes has been precisely measured (Z. Karczmarzyk et al., 2012).
Reduction Products Identification : Research has focused on identifying reduction products of nitrofuran derivatives, including derivatives of this compound, by various oxidases and microsomes. The major product identified is the corresponding amine derivative or an equivalent compound (Kiyoshi Tatsumi et al., 1976).
Mass-Spectral Fragmentation : Studies have been conducted on the mass spectra of this compound and its derivatives, analyzing their molecular ions and fragmentation patterns. This research provides insights into the structural and electronic properties of these molecules (Y. Kato & I. Hirao, 1972).
Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research is significant for developing new antimicrobial agents (N. Ulusoy et al., 2001).
Synthesis of Analogues : Research has also been conducted on synthesizing analogues of this compound and evaluating their potential as hypolipidemic agents. This includes the study of structure-activity relationships and toxicity (T. Moriya et al., 1988).
Metabolic Studies : Metabolism studies of similar compounds have been conducted in various animal models. These studies are crucial for understanding the biological fate and potential therapeutic applications of these compounds (T. Kobayashi et al., 1987).
Synthesis and Crystal Structure Analysis : Detailed synthesis and crystal structure determination of related compounds have been performed, highlighting interesting structural features such as intermolecular hydrogen bonding and conformational aspects (Yun-Jeong Lee et al., 2009).
properties
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-16-9(15)7-18-11-13-12-10(14(11)2)8-5-4-6-17-8/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDRAYIUSPPJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Furan-2-yl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)
![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)

![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)
![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)